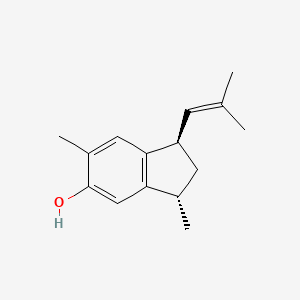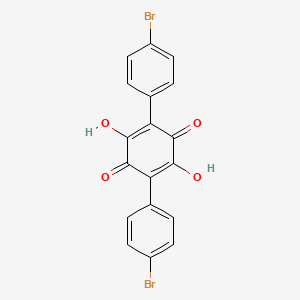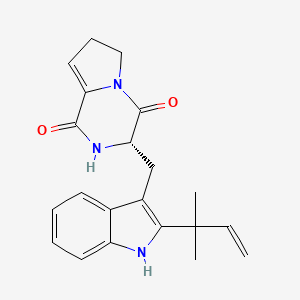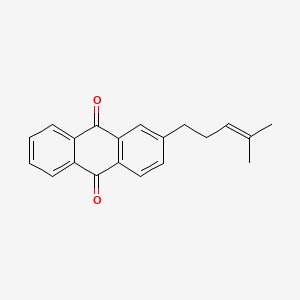
2-(4-Methyl-3-pentenyl)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-3-pentenyl)anthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of an anthracene-9,10-dione core structure with a 4-methyl-3-pentenyl substituent at the 2-position. This compound has a molecular formula of C20H18O2 and a molecular weight of 290.36 g/mol .
Preparation Methods
The synthesis of 2-(4-Methyl-3-pentenyl)anthraquinone typically involves a Diels-Alder reaction between naphtho-1,4-quinone and myrcene (7-methyl-3-methylene-1,6-octadiene). The resulting adduct, 2-(4-methyl-3-pentenyl)-1,4,11,12-tetrahydroanthraquinone, is then oxidized using an oxygen-containing gas in an organic solvent in the presence of a base. The oxidation step is carried out in a solvent mixture containing both a polar and a nonpolar organic solvent, along with a strong inorganic base and an organic base .
Chemical Reactions Analysis
2-(4-Methyl-3-pentenyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: It can be reduced to form hydroanthraquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anthraquinone core, leading to the formation of various substituted anthraquinones.
Common reagents used in these reactions include oxygen-containing gases for oxidation, hydrogen or hydride donors for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original anthraquinone structure .
Scientific Research Applications
2-(4-Methyl-3-pentenyl)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-pentenyl)anthraquinone involves its interaction with various molecular targets and pathways. As an anthraquinone derivative, it can intercalate into DNA, inhibiting the replication and transcription processes. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells. Additionally, the compound may interact with enzymes and proteins involved in oxidative stress and inflammation, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
2-(4-Methyl-3-pentenyl)anthraquinone can be compared with other anthraquinone derivatives, such as:
- 1,4-Anthraquinone
- 1,2-Anthraquinone
- Anthracene-9,10-quinone
These compounds share the anthraquinone core structure but differ in their substituents and positions. The presence of the 4-methyl-3-pentenyl group in this compound makes it unique, potentially influencing its chemical reactivity and biological activity .
Properties
CAS No. |
71308-16-2 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(4-methylpent-3-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,6,8-12H,5,7H2,1-2H3 |
InChI Key |
NQVBCGTZRWHVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


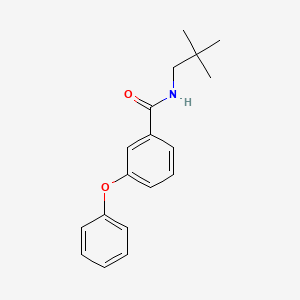
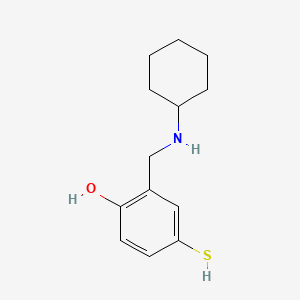

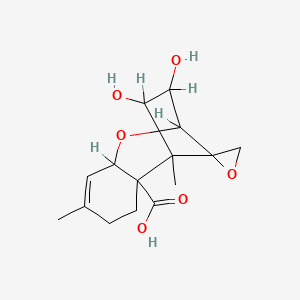
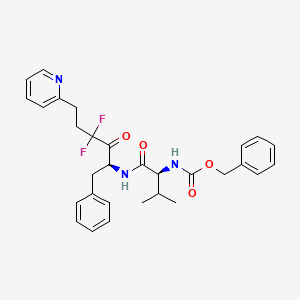


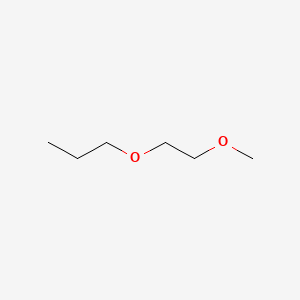
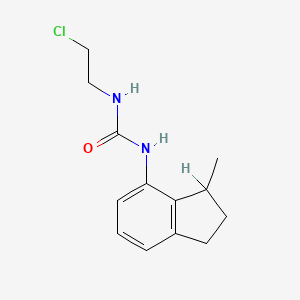
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
